
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is a chemical compound with the molecular formula C15H22BKN6. It is a white crystalline solid that is soluble in polar solvents, including water and several alcohols . This compound is known for its role as a ligand in coordination chemistry, where it binds to metals in a facial manner, specifically as a Scorpionate ligand .
Vorbereitungsmethoden
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is synthesized by reacting potassium borohydride with 3,5-dimethylpyrazole. During this reaction, hydrogen gas is evolved as each pyrazole reacts with the boron. The reaction becomes more challenging with each successive 3,5-dimethylpyrazolyl due to increased steric hindrance around the boron . The required dimethylpyrazole is obtained by condensing hydrazine and acetylacetone .
Analyse Chemischer Reaktionen
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride undergoes various chemical reactions, including:
Oxidation and Reduction: It can participate in redox reactions due to the presence of the borohydride group.
Substitution Reactions: The compound can undergo substitution reactions where the pyrazolyl groups are replaced by other ligands.
Coordination Reactions: It acts as a ligand, coordinating with metals to form complexes.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride has several scientific research applications:
Wirkmechanismus
The mechanism of action of Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride involves its role as a ligand. The three nitrogen centers in the pyrazolyl groups that are not bonded to boron act as active binding sites. These sites coordinate with metals, forming stable complexes. The methyl groups on the pyrazolyl rings increase steric hindrance, allowing only one ligand to bind to a metal, leaving other coordination sites available for catalysis .
Vergleich Mit ähnlichen Verbindungen
Potassium Tris(3,5-dimethylpyrazol-1-yl)borohydride is unique due to the presence of methyl groups on the pyrazolyl rings, which provide steric protection and influence the coordination behavior. Similar compounds include:
Potassium Tris(pyrazol-1-yl)borohydride: Lacks the methyl groups, leading to different steric and electronic properties.
Potassium Tris(4-methylpyrazol-1-yl)borohydride: Has methyl groups at different positions, affecting its coordination chemistry.
These differences highlight the unique properties of this compound in terms of steric hindrance and coordination behavior.
Eigenschaften
CAS-Nummer |
17567-17-8 |
|---|---|
Molekularformel |
C15H22BKN6 |
Molekulargewicht |
336.29 g/mol |
IUPAC-Name |
potassium;tris(3,5-dimethylpyrazol-1-yl)boranuide |
InChI |
InChI=1S/C15H22BN6.K/c1-10-7-13(4)20(17-10)16(21-14(5)8-11(2)18-21)22-15(6)9-12(3)19-22;/h7-9,16H,1-6H3;/q-1;+1 |
InChI-Schlüssel |
NTWZGFNSHCFHIJ-UHFFFAOYSA-N |
SMILES |
[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Isomerische SMILES |
[B-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Kanonische SMILES |
[BH-](N1C(=CC(=N1)C)C)(N2C(=CC(=N2)C)C)N3C(=CC(=N3)C)C.[K+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



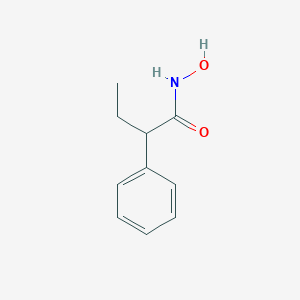


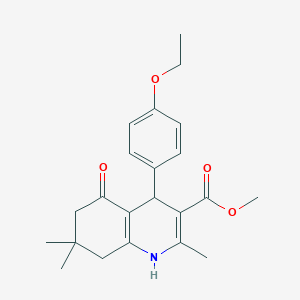


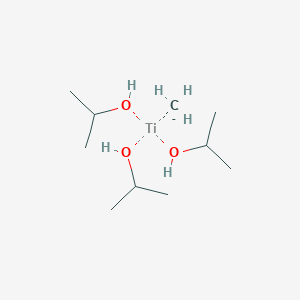
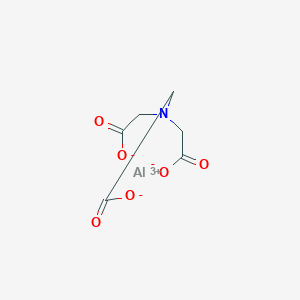

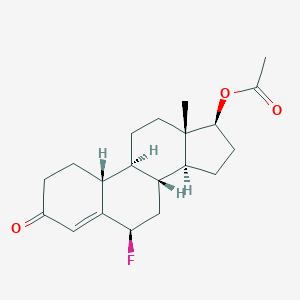
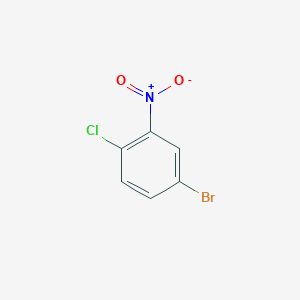

![Trimethyl-[[(2R,3R,4S,5R)-4,5,6-tris(trimethylsilyloxy)-3-[(2S,3R,4S,5R,6R)-3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]silane](/img/structure/B102332.png)
